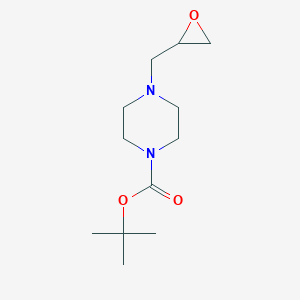

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRGUPXMFDJOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573268 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159873-06-0 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Epoxide-Piperazine Coupling

Piperazine reacts with epichlorohydrin or analogous epoxides in the presence of a base (e.g., potassium carbonate) to form 4-(oxiran-2-ylmethyl)piperazine. This step exploits the nucleophilic ring-opening of the epoxide by the primary amine of piperazine. For example, analogous reactions using glycidol and ethylenediamine under reflux conditions with dimethylbenzene as a solvent achieve ring closure. Copper chromite catalysts enhance reaction efficiency by facilitating electron transfer during epoxide activation.

Step 2: Boc Protection

The intermediate 4-(oxiran-2-ylmethyl)piperazine undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. Sodium hydroxide or triethylamine deprotonates the secondary amine, enabling nucleophilic attack on Boc₂O. Industrial protocols report yields of 18–35% after crystallization, though laboratory-scale reactions often achieve higher yields (63–87%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics and improves yields by enabling precise temperature control. A representative protocol involves:

This method reduces reaction times from 24 hours to 1 hour while maintaining high purity (98.3% by HPLC). The dielectric heating effect of microwaves ensures uniform energy distribution, minimizing side reactions.

Reductive Amination Approach

Reductive amination offers an alternative route for introducing the oxirane-methyl group. For instance, 2-bromo-3-methylbenzaldehyde reacts with tert-butyl piperazine-1-carboxylate in dichloroethane using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent:

This method is particularly effective for sterically hindered substrates, achieving yields exceeding 85%.

Purification and Isolation Techniques

Post-synthesis purification is critical for removing unreacted starting materials and byproducts. Common methods include:

Crystallization

Crystallization from dimethylformamide (DMF) or ethanol yields high-purity this compound. For example, recrystallization of 1,4-di-Boc-2-hydroxymethyl piperazine achieves 98.3% purity.

Column Chromatography

Silica gel chromatography with ethyl acetate/heptane gradients (0–50%) effectively isolates the target compound. Fractions containing the product are concentrated and dried, yielding bright orange solids.

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. A patented method involves:

-

Ring-closing reaction : Ethylenediamine, (R)-glycidol, and potassium carbonate in dimethylbenzene under reflux.

-

Boc protection : Di-tert-butyl dicarbonate in dichloromethane with sodium hydroxide.

-

Hydrolysis : Alkaline hydrolysis to remove excess Boc groups, followed by solvent extraction.

This approach, though lower-yielding (18%), is suitable for multi-kilogram batches .

Chemical Reactions Analysis

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The compound can undergo reduction reactions to open the oxirane ring, forming alcohols.

Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.

Scientific Research Applications

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its use in the modification of biomolecules and the study of enzyme mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Stability and Reactivity

Triazolylmethyl-oxazolidinone Derivatives

Compounds 1a and 1b () share the tert-butyl piperazine-1-carboxylate backbone but incorporate (R)-triazolylmethyl-oxazolidinone substituents. These derivatives degrade in simulated gastric fluid (pH 1.2), highlighting instability under acidic conditions. In contrast, the oxirane group in the target compound may undergo hydrolysis in acidic media but retains stability in neutral or basic environments, suggesting divergent degradation pathways depending on substituents .

Diazoacetyl Derivatives

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () replaces the oxirane with a diazoacetyl group. This substitution enables photochemical or thermal decomposition for carbene generation, useful in C–H insertion reactions. The oxirane group, however, offers orthogonal reactivity for nucleophilic additions (e.g., with amines or thiols), making it more versatile in bioconjugation .

Fluorinated Cinnamylpiperazines

Fluorinated derivatives like tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate () exhibit low MAO-B binding affinity (IC₅₀ > 10 µM). The oxirane group in the target compound may enhance binding through covalent interactions with nucleophilic residues (e.g., cysteine), though this requires experimental validation .

Pyrimidinylmethyl and Imidazothiazole Derivatives

Compounds such as tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate () and tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate () demonstrate antimicrobial activity. Their aromatic substituents enable π-π stacking and hydrogen bonding with biological targets, whereas the oxirane group’s electrophilicity may limit such interactions but enable irreversible inhibition .

Aromatic Amination

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate () is synthesized via CuI-catalyzed amination, a cost-effective method for aryl halide substitution. The oxirane-containing compound may require epoxidation of a pre-installed allyl group or nucleophilic substitution of a halide with an epoxide precursor, presenting distinct synthetic challenges .

Carbonyl and Nitrophenoxy Derivatives

tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate () is synthesized via amidation, leveraging HOAt/EDCI coupling. The oxirane derivative’s synthesis likely diverges, necessitating epoxide-forming reagents (e.g., mCPBA for epoxidation) or Mitsunobu conditions for hydroxyl group conversion .

Crystallographic and Conformational Analysis

The piperazine ring in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate adopts a chair conformation with equatorial substituents (). Similarly, the oxirane-containing compound is expected to favor a chair conformation, but the smaller oxirane group may reduce steric hindrance compared to bulkier substituents (e.g., diazoacetyl or pyrimidinyl groups), influencing packing efficiency and solubility .

Tabulated Comparison of Key Properties

Biological Activity

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring, an oxirane (epoxide) group, and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

- Molecular Formula : C12H22N2O3

- Molecular Weight : 230.32 g/mol

- CAS Number : 159873-06-0

The structural features of this compound enable it to engage in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

Medicinal Chemistry Applications

This compound is primarily recognized for its role as a precursor in the development of pharmaceutical agents targeting the central nervous system (CNS). The presence of the oxirane group allows for selective interactions with biological targets, particularly enzymes. Research indicates that compounds with oxirane functionalities can selectively modify protein activities, potentially leading to therapeutic applications in treating neurological disorders.

Enzyme Mechanisms

Studies have shown that this compound can influence enzyme mechanisms through its interactions with specific proteins. The oxirane group can undergo nucleophilic attack, leading to the formation of covalent bonds with amino acid residues in enzymes, thereby modulating their activity. This property is particularly useful in drug design where enzyme inhibition or activation is desired.

Interaction Studies

Research has highlighted the compound's ability to selectively bind to certain enzymes. For instance, investigations into its reactivity with serine proteases have demonstrated that it can form stable adducts, which may inhibit enzyme function. Further studies are necessary to elucidate the detailed mechanisms of these interactions and their implications for drug development.

Case Studies

- CNS Targeting : A study focused on the synthesis of derivatives based on this compound revealed promising results in modulating neurotransmitter systems. Compounds derived from this precursor exhibited enhanced binding affinity to serotonin receptors, suggesting potential use as antidepressants.

- Enzyme Inhibition : Another study explored the compound's efficacy as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The oxirane functionality was shown to facilitate covalent binding to the active site of AChE, leading to increased levels of acetylcholine and improved cognitive function in animal models.

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of Piperazine with Epoxide : Piperazine reacts with an epoxide (e.g., epichlorohydrin) under basic conditions.

- Formation of Carbamate Group : The resultant oxirane-substituted piperazine is treated with tert-butyl chloroformate in the presence of a base like triethylamine.

This method highlights the compound's versatility and accessibility for further modifications aimed at enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often prepared by reacting tert-butyl piperazine precursors with epoxide-containing electrophiles (e.g., epichlorohydrin derivatives) under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours), achieving yields up to 88.7% . Solvent choice (e.g., toluene or THF) and temperature (e.g., 110°C vs. room temperature) significantly impact reaction efficiency. For instance, prolonged heating in toluene improved coupling efficiency for similar piperazine derivatives .

- Data Analysis : Monitor reaction progress via TLC or LCMS, and purify using silica gel chromatography (e.g., hexane/ethyl acetate gradients). Yield discrepancies may arise from incomplete epoxide ring-opening or side reactions with the piperazine nitrogen .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm in ¹H NMR), piperazine ring protons (δ 3.4–3.8 ppm), and epoxide protons (δ ~2.5–3.5 ppm). The tert-butyl carbonyl carbon appears at ~155 ppm in ¹³C NMR .

- MS (ESI) : Look for molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns. For example, loss of the Boc group (100 Da) is common .

- X-ray Crystallography : Resolve stereochemistry and confirm epoxide geometry. Weak hydrogen bonds (e.g., C–H···O) stabilize crystal packing .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric purity in the synthesis of this compound?

- Methodology :

- Chiral Catalysts : Use asymmetric epoxidation catalysts (e.g., Sharpless or Jacobsen conditions) to control stereochemistry during epoxide formation.

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral bases to selectively react with one enantiomer. For example, acidic vs. basic hydrolysis conditions in THF/water led to differing yields (79% vs. 60%) for related N-Boc piperazine derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology :

- DFT Calculations : Compare optimized geometries (e.g., epoxide ring puckering) with experimental NMR or X-ray data. Adjust computational parameters (e.g., solvent models) to match experimental conditions .

- Dynamic Effects : Account for conformational flexibility using variable-temperature NMR or molecular dynamics simulations. For example, piperazine ring chair-flipping may obscure NOE correlations .

Q. How does the steric and electronic environment of the piperazine ring influence regioselectivity in nucleophilic epoxide ring-opening reactions?

- Methodology :

- Steric Effects : Bulky tert-butyl groups on piperazine hinder nucleophilic attack at hindered positions. For example, tert-butyl 4-methylpiperazine-1-carboxylate showed preferential substitution at the less hindered nitrogen .

- Electronic Effects : Electron-withdrawing groups (e.g., Boc) deactivate the piperazine nitrogen, directing nucleophiles (e.g., amines) to attack the epoxide's less substituted carbon.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.